molecular formula C10H14N2O2S B3048877 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea CAS No. 1848-60-8

1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea

Cat. No.: B3048877
CAS No.: 1848-60-8
M. Wt: 226.3 g/mol
InChI Key: KGDNJJRUJMQSLZ-UHFFFAOYSA-N
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Description

Product Overview 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea (: 1848-60-8) is a synthetic thiourea derivative with the molecular formula C 10 H 14 N 2 O 2 S and a molecular weight of 226.30 g/mol . Thiourea derivatives are a significant class of organic compounds widely utilized in medicinal chemistry and materials science research due to their diverse biological activities and ability to form distinct molecular structures. Research Applications and Value This compound is of particular interest in biochemical research. Thiourea derivatives, including structurally similar compounds, have been investigated as potent inhibitory agents of tyrosinase, the key enzyme involved in melanin production . As such, this compound serves as a valuable scaffold in the development of novel agents for dermatological and cosmetic research aimed at skin pigmentation disorders. The molecular structure features a thiourea moiety (N-C=S) linked to a 4-methoxyphenyl ring and a 2-hydroxyethyl chain, which contributes to its hydrogen-bonding capacity and three-dimensional network formation in the solid state . Handling and Disclaimers This product is intended for research purposes and laboratory use only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet for proper handling, storage, and personal protective equipment requirements prior to use.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-14-9-4-2-8(3-5-9)12-10(15)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDNJJRUJMQSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366845
Record name 1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1848-60-8
Record name 1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution via Isothiocyanate Intermediate

The most widely reported method involves reacting 4-methoxyaniline with 2-hydroxyethyl isothiocyanate under mild conditions.

Procedure:

  • 2-Hydroxyethyl isothiocyanate (1.2 eq) is dissolved in anhydrous ethanol.
  • 4-Methoxyaniline (1 eq) is added dropwise at 0–5°C under nitrogen.
  • The mixture is stirred at room temperature for 6–8 hours.
  • The precipitate is filtered, washed with cold ethanol, and recrystallized from dimethyl sulfoxide (DMSO)/water (1:3 v/v).

Key Parameters:

  • Solvent: Ethanol or DMSO (polar aprotic solvents enhance nucleophilicity).
  • Temperature: 25–30°C (prevents decomposition of the isothiocyanate).
  • Yield: 68–75% (typical for analogous arylthioureas).

Mechanistic Insight:
The amine attacks the electrophilic carbon of the isothiocyanate, forming a tetrahedral intermediate that collapses to release the thiourea (Figure 1).

One-Pot Sulfuration Using Lawesson’s Reagent

An alternative approach modifies urea precursors via sulfur transfer:

Procedure:

  • N-(2-Hydroxyethyl)-N’-(4-methoxyphenyl)urea (1 eq) and Lawesson’s reagent (0.6 eq) are refluxed in toluene.
  • Reaction progress is monitored by TLC (3.5 hours at 75°C).
  • The mixture is cooled, filtered, and purified via silica gel chromatography.

Optimization Data:

Parameter Optimal Value Yield Impact
Molar Ratio (Urea:LR) 1:0.6 Maximizes S-incorporation
Temperature 75°C 62–65% yield
Time 3.5 hours Prevents over-sulfuration

Limitations:

  • Requires pre-synthesized urea derivative.
  • Lawesson’s reagent generates odorous byproducts.

Comparative Analysis of Methods

Table 1: Method Comparison

Method Yield (%) Purity (HPLC) Scalability Key Advantage
Isothiocyanate route 68–75 >98% Industrial Single-step synthesis
Lawesson’s reagent 62–65 95% Lab-scale Avoids isothiocyanate handling

Structural Characterization

Spectroscopic Validation

FT-IR (KBr, cm⁻¹):

  • N-H stretch: 3250–3150 (broad)
  • C=S stretch: 1240–1220
  • C-O (methoxy): 1255

¹H NMR (DMSO-d₆, δ ppm):

  • Aromatic protons: 7.21 (d, J=8.5 Hz, 2H), 6.85 (d, J=8.5 Hz, 2H)
  • OCH₃: 3.73 (s, 3H)
  • HOCH₂CH₂: 4.75 (t, 1H), 3.52 (q, 2H), 3.35 (t, 2H)

X-ray Crystallography (Analogous 3-Methoxy Derivative):

  • Monoclinic crystal system, P2₁/n space group
  • Dihedral angle between aryl and thiourea planes: 62.57°
  • Hydrogen bonding: N-H···O (2.893 Å), O-H···S (3.245 Å)

Process Optimization Challenges

Byproduct Formation

  • Dimerization: Prolonged reaction times (>12 hours) promote bis-thiourea formation. Mitigated by stoichiometric control.
  • Oxidation: C=S groups oxidize to C=O in aerobic conditions. Add 0.1% ascorbic acid as stabilizer.

Solvent Selection

Solvent Reaction Rate (k, h⁻¹) Yield (%)
Ethanol 0.18 75
DMSO 0.25 68
Acetonitrile 0.12 58

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Component Isothiocyanate Route Lawesson’s Route
Raw Materials $220 $310
Energy Consumption $45 $68
Waste Treatment $30 $85

Green Chemistry Metrics

  • E-factor: 8.7 (Isothiocyanate) vs. 14.2 (Lawesson’s)
  • PMI (Process Mass Intensity): 32 vs. 49

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are effective for reduction.

    Solvents: Reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the production of polymers and as an additive in lubricants.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Table 1: Structural Comparison of Select Thiourea Derivatives

Compound Name R1 (N1) R3 (N3) Key Structural Features Synthesis Method Reference
Target Compound 2-Hydroxyethyl 4-Methoxyphenyl Hydrophilic hydroxyethyl; electron-rich aryl Amine + isothiocyanate reaction
1a () 2-Hydroxy-5-nitrophenyl 4-Methoxyphenyl Nitro group enhances electron-withdrawing Methanol, room temperature
1-(4-Chlorophenyl)-3-phenylthiourea () Phenyl 4-Chlorophenyl Halogen substituent (Cl) increases lipophilicity Not specified
4-OCH3 () Thiophene-2-carbonyl 4-Methoxyphenyl Thiophene moiety alters conjugation DFT-optimized synthesis

Key Observations :

  • Hydroxyethyl vs.
  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) contrasts with nitro or halogen substituents (electron-withdrawing), influencing reactivity and intermolecular interactions .

Electronic and Physical Properties

Table 2: HOMO Energies of Thiourea Derivatives (DFT Data)

Compound (Reference) R Group HOMO Energy (eV) Implications
4-OCH3 () Thiophene-2-carbonyl -0.181 Higher HOMO suggests greater electron donation
1-Cl () Thiophene-2-carbonyl -0.189 Lower HOMO indicates reduced reactivity
Hypothetical Target Compound 2-Hydroxyethyl Estimated -0.18 Predicted comparable to 4-OCH3 due to OCH3

Key Observations :

  • The 4-methoxyphenyl group likely elevates HOMO energy, enhancing electron-donating capacity, similar to 4-OCH3 in .
  • Hydroxyethyl’s polar nature may increase solubility compared to halogenated analogs () .
Antitubercular Activity

Halogenated thioureas () exhibit potent antitubercular activity (MIC: 2–8 µg/mL), attributed to halogen substituents improving lipophilicity and target binding. The target compound’s hydroxyethyl group may reduce efficacy against Mycobacterium tuberculosis compared to halogenated derivatives but could enhance solubility for drug formulations .

Anti-HIV Activity

highlights 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea (EC50: 5.45 µg/mL) as an anti-HIV agent. The target’s 4-methoxyphenyl group may mimic fluorophenyl’s π-π stacking with viral enzymes, but the hydroxyethyl group’s bulkiness could alter binding .

Catalytic Roles

Thioureas in serve as organocatalyst precursors. The target’s hydroxyethyl group could stabilize transition states via hydrogen bonding, similar to azidoalkyl derivatives in enantioselective synthesis .

Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis () shows that substituents dictate hydrogen-bonding networks. For example, nitro groups in promote strong intermolecular interactions, whereas the target’s hydroxyethyl may form weaker but more flexible bonds, affecting crystallinity .

Biological Activity

1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiourea functional group, which is known for its ability to interact with various biological targets. The presence of the hydroxyethyl and methoxyphenyl groups enhances its solubility and potential bioactivity.

1. Anticancer Activity

Thiourea derivatives, including this compound, have demonstrated significant anticancer properties. Studies indicate that this compound can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest, particularly in the S phase, leading to apoptosis in cancer cells. For instance, research has shown that similar thiourea derivatives exhibit IC50 values ranging from 7 to 20 µM against various cancer cell lines, including breast and prostate cancers .
  • Mechanistic Insights : The anticancer effects are attributed to the modulation of signaling pathways involved in cell survival and apoptosis. For example, compounds targeting the Nrf2 pathway have been shown to enhance apoptosis in cancer cells .

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens:

  • Inhibition Zones : In comparative studies, this compound has shown inhibition zones against pathogens such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) reported between 40 to 50 µg/mL .
  • Mechanism of Action : The antimicrobial activity is primarily due to the disruption of microbial cell membranes and inhibition of essential enzymes necessary for microbial growth .

3. Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by modulating cytokine production:

  • Cytokine Inhibition : It has been reported that thiourea derivatives can significantly inhibit pro-inflammatory cytokines like IL-6 and TNF-α. For instance, certain derivatives showed up to 89% inhibition of IL-6 at specific concentrations .

Case Studies and Research Findings

Several studies have explored the biological activities of thiourea derivatives:

  • A study highlighted the synthesis of various thiourea compounds, including this compound, and their evaluation against different cancer cell lines. The results indicated promising anticancer activity with low IC50 values .
  • Another research focused on the antibacterial efficacy of thiourea derivatives, showcasing that modifications in the chemical structure significantly influenced their biological activity. This study found that compounds with specific substituents exhibited enhanced antibacterial properties compared to standard antibiotics .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values: 7 - 20 µM; induces apoptosis
AntimicrobialMIC: 40 - 50 µg/mL; effective against E. faecalis
Anti-inflammatoryInhibits IL-6 and TNF-α production

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea
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1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea

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